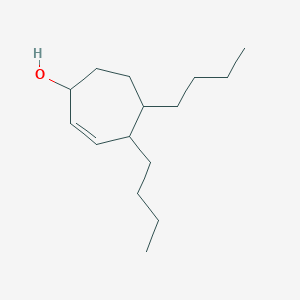![molecular formula C24H24S B14398043 1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene CAS No. 87729-84-8](/img/structure/B14398043.png)
1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene is an organic compound characterized by the presence of a phenylsulfanyl group attached to a hex-1-ene backbone, with two benzene rings at the terminal positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene typically involves the following steps:
Formation of the Hex-1-ene Backbone: The hex-1-ene backbone can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol (such as benzenethiol) reacts with a suitable leaving group on the hex-1-ene backbone.
Attachment of Benzene Rings: The benzene rings can be attached through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-1-ene backbone can be reduced to form a saturated alkane.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration) or bromine (for bromination) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkanes.
Substitution: Nitro or halogenated derivatives of the benzene rings.
Scientific Research Applications
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The phenylsulfanyl group and the hex-1-ene backbone play crucial roles in determining the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-[2-(Phenylsulfanyl)but-1-ene-1,1-diyl]dibenzene: Similar structure but with a shorter but-1-ene backbone.
1,1’-[2-(Phenylsulfanyl)oct-1-ene-1,1-diyl]dibenzene: Similar structure but with a longer oct-1-ene backbone.
1,1’-[2-(Phenylsulfanyl)hex-1-yne-1,1-diyl]dibenzene: Similar structure but with an alkyne group instead of an alkene.
Uniqueness
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene is unique due to its specific hex-1-ene backbone length and the presence of the phenylsulfanyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87729-84-8 |
|---|---|
Molecular Formula |
C24H24S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1,1-diphenylhex-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C24H24S/c1-2-3-19-23(25-22-17-11-6-12-18-22)24(20-13-7-4-8-14-20)21-15-9-5-10-16-21/h4-18H,2-3,19H2,1H3 |
InChI Key |
QVPKXTAHPPBHPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


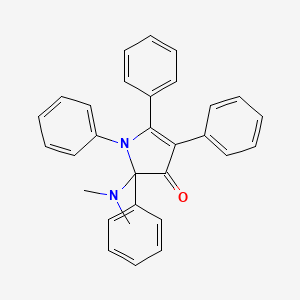
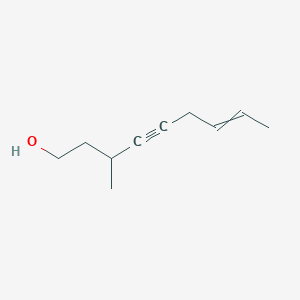
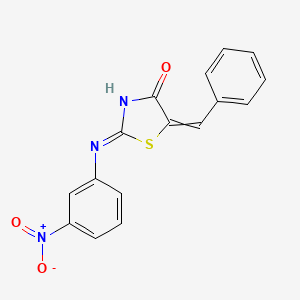
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)

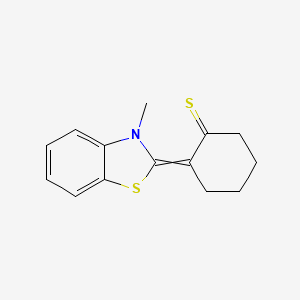

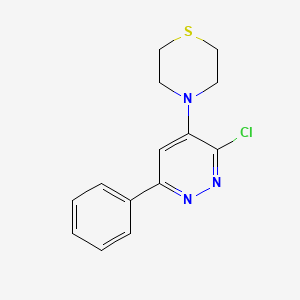
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)

